molecular formula C9H18NO+ B14749155 [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium

Cat. No.: B14749155
M. Wt: 156.25 g/mol
InChI Key: WLWLJSCPMJUGAL-RYPBNFRJSA-O
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Description

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxy group and an ammonium group attached to an octahydro-1H-inden backbone. Its stereochemistry is defined by the specific arrangement of its atoms, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. The process may include steps such as peptide coupling using dicyclohexylcarbodiimide in combination with 1-hydroxy benzotriazole or n-alkyl phosphonic anhydride in the presence of an organic base like triethylamine .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or convert it to an alkane.

    Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium involves its interaction with specific molecular targets and pathways. The hydroxy and ammonium groups play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C9H18NO+

Molecular Weight

156.25 g/mol

IUPAC Name

[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]azanium

InChI

InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2/p+1/t6-,7+,8+,9-/m1/s1

InChI Key

WLWLJSCPMJUGAL-RYPBNFRJSA-O

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@@H]([C@@H]2[NH3+])O

Canonical SMILES

C1CCC2C(C1)CC(C2[NH3+])O

Origin of Product

United States

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